(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid
Description
(3S,5S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid is a chiral morpholine derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized as a building block in peptide synthesis, particularly for introducing constrained morpholine scaffolds into bioactive molecules. Its stereochemistry (3S,5S) and methyl substitution at the 5-position influence its conformational rigidity and reactivity in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(3S,5S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-10-26-12-19(20(23)24)22(13)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKPPIHDJISOQU-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid , commonly referred to as Fmoc-morpholine-3-carboxylic acid, is a synthetic organic molecule notable for its unique structural features and potential biological activities. This compound incorporates a morpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity, making it a valuable building block in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 273.3 g/mol. The presence of the Fmoc group allows for selective reactions under various conditions, facilitating further chemical modifications.
Biological Activity Overview
Biological activity refers to the effects that a compound has on living organisms. For Fmoc-morpholine-3-carboxylic acid, several studies have indicated its potential in various biological applications:
- Antitumor Activity : Morpholine derivatives, including Fmoc-morpholine-3-carboxylic acid, have been investigated for their ability to inhibit cancer cell proliferation. Research has shown that certain morpholine-based compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating bacterial infections.
The mechanism by which Fmoc-morpholine-3-carboxylic acid exerts its biological effects often involves interaction with specific biological macromolecules such as proteins and nucleic acids. The Fmoc group can be cleaved under basic conditions, exposing active sites that facilitate binding to target enzymes or receptors.
Case Studies
-
Cytotoxic Evaluation :
A study evaluated the cytotoxicity of various Fmoc-based dipeptides against human cancer cell lines such as HepG2 and MDA-MB-231. Among the tested compounds, certain derivatives exhibited IC50 values as low as 0.4 µM against the Ca9-22 cell line, indicating significant potency compared to standard chemotherapeutics like doxorubicin . -
Antimicrobial Activity :
Research on morpholine derivatives has shown promising results in inhibiting bacterial growth. For example, compounds similar to Fmoc-morpholine-3-carboxylic acid were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Data Tables
| Characteristic | Details |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₄ |
| Molecular Weight | 273.3 g/mol |
| Antitumor Activity | IC50 values < 1 µM |
| Antimicrobial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical parameters for the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Differences |
|---|---|---|---|---|
| (3S,5S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid | C₂₁H₂₁NO₅ | 367.40 | 1932229-43-0 | Morpholine core, 5-methyl substitution |
| (3S,6S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid | C₂₁H₂₁NO₅ | 367.40 | 1932229-43-0 | Methyl substitution at 6-position (isomer) |
| 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid | C₂₂H₁₉NO₅ | 377.39 | 2125427-42-9 | Furan backbone, methyl substituent |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid | C₂₁H₁₉NO₄S | 379.43 | 1340291-71-5 | Thiophene ring, sulfur heteroatom |
| (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | C₂₀H₁₉NO₅ | 353.37 | 281655-37-6 | No methyl substitution on morpholine |
Key Comparative Findings
Stereochemical and Backbone Variations :
- Morpholine Isomers : The (3S,5S) and (3S,6S) isomers exhibit distinct steric effects. The 5-methyl analog imposes greater conformational rigidity compared to the 6-methyl variant, impacting its reactivity in peptide coupling reactions .
- Thiophene derivatives show enhanced stability under acidic conditions due to sulfur’s electron-withdrawing effects .
Physicochemical Properties :
- Solubility: The methyl group in the target compound reduces aqueous solubility compared to non-methylated morpholine analogs (e.g., CAS 281655-37-6) .
- Thermal Stability : Furan derivatives (CAS 2125427-42-9) decompose at lower temperatures (~168°C) compared to morpholine analogs (>240°C) .
Preparation Methods
Resin Loading and Sequential Coupling
- Resin Activation : The 2-CTC resin is swelled in dimethylformamide (DMF) and treated with Fmoc-Thr(tBu)-OH in the presence of diisopropylethylamine (DIPEA), forming a stable ester linkage.
- Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent alkylation.
- Morpholine Ring Formation : Treatment with bromoethyl sulfonate esters or nitrobenzenesulfonyl chlorides facilitates N-alkylation, followed by cyclization under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane).
This method achieves a 65–78% yield of the target compound after cleavage, with minimal racemization confirmed by chiral HPLC.
Stereochemical Control and Analytical Validation
The (3S,5S) configuration is rigorously controlled through chiral auxiliaries and reaction conditions. Reductive amination with sodium cyanoborohydride in methanol preserves the stereochemistry of the starting amino acid. Post-synthesis, the compound’s enantiopurity is validated via:
- Chiral Derivatization : Coupling with (S)-(-)-1-phenylethylamine and analyzing the diastereomeric ratio by HPLC.
- X-ray Crystallography : Resolving the absolute configuration of crystalline intermediates.
Comparative data (Table 1) highlights the efficacy of these methods:
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity (de %) |
|---|---|---|---|
| Solution-Phase | 72 | 98.5 | >99 |
| Solid-Phase | 68 | 97.2 | 98 |
| Hybrid Approach | 75 | 99.1 | 99 |
Purification and Characterization
Crude products are purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to remove truncated sequences and byproducts. Lyophilization yields the final compound as a white powder. Key characterization data include:
- Mass Spectrometry : ESI-MS m/z 367.4 [M+H]+.
- NMR Spectroscopy : Distinct signals for the Fmoc group (δ 7.75–7.30 ppm, aromatic protons) and morpholine ring (δ 4.20–3.50 ppm, methylene and methine protons).
Applications in Peptidomimetic Design
The title compound serves as a rigid scaffold in constrained peptides, improving metabolic stability and receptor affinity. Its compatibility with Fmoc-SPPS enables seamless incorporation into longer sequences, as evidenced by model tripeptides synthesized on Rink amide resin.
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
Methodological Answer: Handling requires full personal protective equipment (PPE), including gloves, lab coats, and eye protection, due to acute toxicity and skin/eye irritation risks . Storage should be at 2–8°C in a dry, sealed container to prevent decomposition or moisture absorption. Avoid exposure to strong acids/bases and ensure proper ventilation during use . Conflicting reports on decomposition temperatures (e.g., lack of data in vs. 2–8°C recommendations in ) suggest conducting stability tests (e.g., thermogravimetric analysis, TGA) under local lab conditions.
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer: Synthesis typically involves multi-step protocols:
Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group under anhydrous conditions using coupling reagents like DCC (dicyclohexylcarbarbodiimide) .
Morpholine Ring Formation : Cyclization via nucleophilic substitution or ring-closing metathesis, with strict temperature control (−20°C to 25°C) to preserve stereochemistry .
Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography to achieve >95% purity .
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Fmoc Protection | DCM, Fmoc-Cl, DIEA | 60–75% | |
| Cyclization | NaH, THF, 0°C | 45–60% | |
| Purification | HPLC (ACN/H2O + 0.1% TFA) | >95% purity |
Q. How can researchers confirm stereochemical integrity during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (80:20) to resolve enantiomers. Compare retention times with commercially available (3S,5S) and (3R,5R) standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify morpholine ring conformation. NOESY can confirm spatial proximity of methyl and carboxyl groups .
Advanced Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Reagent Selection : Use HATU/DIPEA in DMF for higher activation efficiency compared to HBTU .
- Microwave Assistance : Reduce coupling time from 2 hours to 20 minutes at 50°C, improving yield by 15–20% .
- Solvent Optimization : Replace DMF with NMP (N-methyl-2-pyrrolidone) to reduce racemization risks in heat-sensitive protocols .
Q. How should researchers address discrepancies in reported decomposition temperatures?
Methodological Answer:
Purity Assessment : Characterize batches via DSC (differential scanning calorimetry) to detect impurities affecting thermal stability .
Condition-Specific Testing : Conduct isothermal studies at 25°C, 40°C, and 60°C under inert (N₂) and humidified atmospheres to map stability thresholds .
Cross-Validation : Compare results with independent labs using identical instrumentation (e.g., TGA at 10°C/min heating rate) .
Q. What techniques resolve conflicting solubility data in polar aprotic solvents?
Methodological Answer:
- Solubility Assays : Prepare saturated solutions in DMSO, DMF, and NMP at 25°C. Centrifuge at 14,000 rpm for 15 minutes and quantify supernatant via UV-Vis (λ = 254 nm) .
- Crystallinity Analysis : Use powder XRD to correlate solubility with amorphous/crystalline content. Amorphous forms exhibit 2–3× higher solubility .
Q. What are the limitations in ecotoxicological data, and how can risks be mitigated?
Methodological Answer: No ecotoxicity data exists for this compound . Mitigation strategies include:
Q. How does pH affect stability in aqueous solutions?
Methodological Answer:
Q. How does this compound compare to structural analogs in biological activity?
Methodological Answer:
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Catalysis : Replace stoichiometric DIEA with 10 mol% DMAP (4-dimethylaminopyridine) to reduce byproducts .
- Flow Chemistry : Use continuous-flow reactors for Fmoc introduction (residence time = 5 minutes, 90% yield) .
- Crystallization Optimization : Seed polar solvents (e.g., ethanol) with microcrystals to enhance recovery (>85% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
